Alanycarb

Descripción general

Descripción

Alanycarb is a synthetic chemical compound classified as a carbamate insecticide. It is primarily used to control a wide range of pests including aphids, lacebugs, mealybugs, whiteflies, and springtails. This compound is known for its contact and stomach action, making it effective in agricultural applications on crops such as fruits, vegetables, tobacco, cotton, and beets .

Métodos De Preparación

The synthesis of Alanycarb involves several organic synthesis steps, including chassis reactions, condensation reactions, and substitution reactions . The specific synthetic route typically includes the following steps:

Chassis Reaction: Formation of the core structure of the compound.

Condensation Reaction: Combining smaller molecules to form a larger, more complex molecule.

Substitution Reaction: Replacing one functional group in the molecule with another to achieve the desired chemical structure.

Industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity. The reactions are carried out under controlled conditions to ensure the stability and effectiveness of the final product.

Análisis De Reacciones Químicas

Alanycarb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Alanycarb is characterized by the chemical formula and functions primarily as an acetylcholinesterase inhibitor. This mechanism disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. Its moderate toxicity to mammals and high toxicity to beneficial insects like honeybees necessitates careful application in agricultural settings .

Agricultural Applications

- Pest Control :

- Soil Treatment :

Analytical Methods for Detection

Recent studies have focused on developing sensitive analytical methods for detecting this compound residues in environmental samples:

- Differential Pulse Polarography (DPP) : This method was developed to detect this compound concentrations as low as 0.33 μg/mL in water and juice samples. The DPP technique demonstrated high accuracy with recoveries of 96.3% in dam water and 99.0% in orange juice samples spiked with this compound .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Collaborative validation efforts have led to the establishment of LC-MS/MS methods capable of identifying multiple pesticide residues, including this compound, within a short analysis time .

Environmental Impact

This compound exhibits moderate persistence in water but tends to degrade quickly in soil environments. Its potential for bioaccumulation is low; however, it poses risks to aquatic organisms and beneficial insects due to its toxicity profile .

Toxicity Profile

| Organism Type | Toxicity Level |

|---|---|

| Fish | Moderately toxic |

| Aquatic Invertebrates | Moderately toxic |

| Honeybees | Highly toxic |

| Birds | Relatively non-toxic |

Case Studies

- Field Studies on Efficacy :

- Environmental Monitoring :

Mecanismo De Acción

Alanycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests. This results in paralysis and eventual death of the pests .

Comparación Con Compuestos Similares

Alanycarb is similar to other carbamate insecticides such as carbaryl and aldicarb. it has unique properties that distinguish it from these compounds:

Carbaryl: Introduced in 1956, carbaryl has a broad control spectrum and relatively low mammalian toxicity. It is widely used in lawn and garden settings.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests, aldicarb is used in agricultural settings but requires careful handling due to its toxicity.

This compound’s uniqueness lies in its specific chemical structure and its effectiveness in controlling a broad range of pests with moderate mammalian toxicity .

Actividad Biológica

Alanycarb is a carbamate insecticide that has been used primarily for its effectiveness in pest control. Its biological activity is closely related to its mechanism of action, toxicity profiles, and environmental impact. This article will explore the biological activity of this compound, including its effects on various organisms, case studies, and research findings.

This compound functions primarily as an acetylcholinesterase inhibitor . This means it interferes with the enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for normal nerve function. When acetylcholine is not broken down, it accumulates at synapses, leading to continuous stimulation of muscles and nerves, which can result in paralysis and death in target pests .

Toxicity Profiles

The toxicity of this compound varies across different species:

- Mammals : Moderately toxic with specific target organ toxicity affecting the nervous system. Studies indicate potential chronic health risks associated with exposure to this compound through dietary ingestion .

- Aquatic Life : Classified as moderately toxic to fish and aquatic invertebrates. However, it poses a significant risk to honeybees, indicating a potential ecological impact .

- Birds : Relatively non-toxic, which may mitigate some concerns regarding its use in agricultural settings .

Case Studies

- Health Risk Assessment : A study conducted in Uganda assessed the health risks posed by pesticide residues, including this compound, in fruits and vegetables. The study found that 18 pesticides had hazard quotients exceeding 1, indicating a potential chronic health risk to consumers, particularly for children .

- Environmental Impact Studies : Research indicates that this compound is hazardous to aquatic environments, classified under acute and chronic categories. It is not persistent in soil but may persist in water systems, raising concerns about long-term ecological effects .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Class | Carbamate |

| Mechanism of Action | Acetylcholinesterase inhibitor |

| Toxicity to Fish | Moderate |

| Toxicity to Aquatic Invertebrates | Moderate |

| Toxicity to Honeybees | High |

| Toxicity to Birds | Low |

| Environmental Persistence | Low in soil; Moderate in water |

Regulatory Perspectives

This compound has faced scrutiny due to its neurotoxic effects and potential environmental hazards. Regulatory agencies have classified it based on its toxicity profiles:

Propiedades

Número CAS |

83130-01-2 |

|---|---|

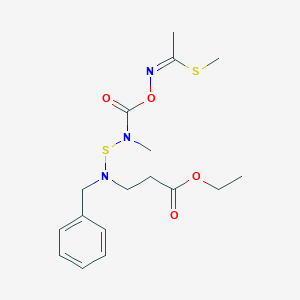

Fórmula molecular |

C17H25N3O4S2 |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate |

InChI |

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+ |

Clave InChI |

GMAUQNJOSOMMHI-NBVRZTHBSA-N |

SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

SMILES isomérico |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC |

SMILES canónico |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |

melting_point |

47.0 °C |

Key on ui other cas no. |

83130-01-2 |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Solubilidad |

5.01e-05 M |

Sinónimos |

(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6 |

Presión de vapor |

3.50e-08 mmHg |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.